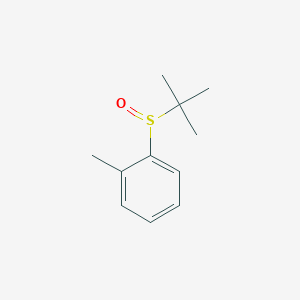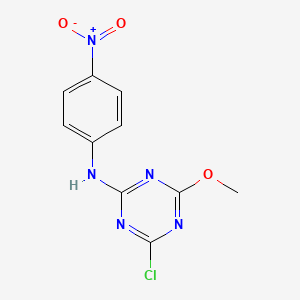![molecular formula C24H26O4 B12554839 4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol) CAS No. 154256-09-4](/img/structure/B12554839.png)
4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol) is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol) typically involves the reaction of 2,5-dimethylphenol with 2-hydroxy-3-methoxybenzaldehyde under specific conditions. One common method involves dissolving 2,3-dimethyl-2,3-bis(hydroxylamino)butane and 3-methoxy-4-hydroxybenzaldehyde in methanol . The reaction mixture is stirred at room temperature to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
4,4’-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4,4’-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol) involves its interaction with molecular targets and pathways. The compound’s phenolic hydroxyl groups can participate in hydrogen bonding and electron transfer reactions, influencing various biological and chemical processes. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,6-dimethylphenol)
- 4,4’-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethoxyphenol)
- 4,4’-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dihydroxyphenol)
Uniqueness
4,4’-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol) is unique due to its specific substitution pattern and the presence of both methoxy and hydroxyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
154256-09-4 |
|---|---|
Molecular Formula |
C24H26O4 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-[(4-hydroxy-2,5-dimethylphenyl)-(2-hydroxy-3-methoxyphenyl)methyl]-2,5-dimethylphenol |
InChI |
InChI=1S/C24H26O4/c1-13-11-20(25)15(3)9-18(13)23(17-7-6-8-22(28-5)24(17)27)19-10-16(4)21(26)12-14(19)2/h6-12,23,25-27H,1-5H3 |
InChI Key |
QHXRLMHIDWGUIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)C(C2=C(C(=CC=C2)OC)O)C3=C(C=C(C(=C3)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-N-phenyl-4-[(prop-2-yn-1-yl)oxy]pyrimidin-2-amine](/img/structure/B12554757.png)
![2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane](/img/structure/B12554771.png)
![2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione](/img/structure/B12554773.png)
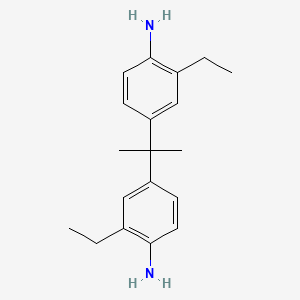

![10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol](/img/structure/B12554792.png)

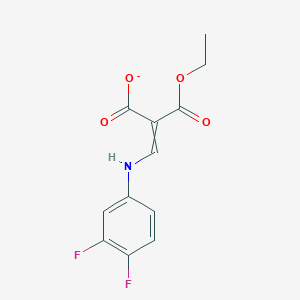
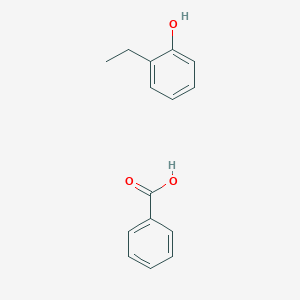
![Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B12554827.png)
